4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide

Physicochemical Profiling Medicinal Chemistry Scaffold Selection

4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide (CAS 1110717-78-6) is a synthetic piperidine-4-carboxamide derivative bearing a cyclopentylamino substituent at the 4-position and an N-methyl group on the piperidine ring. With a molecular formula of C₁₂H₂₃N₃O and a molecular weight of 225.33 g/mol, it belongs to a compound class that has been investigated across multiple therapeutic target families, including CCR5 antagonism, sigma receptor modulation, VLA-4 integrin antagonism, and MALT1 protease inhibition.

Molecular Formula C12H23N3O
Molecular Weight 225.336
CAS No. 1110717-78-6
Cat. No. B2476125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide
CAS1110717-78-6
Molecular FormulaC12H23N3O
Molecular Weight225.336
Structural Identifiers
SMILESCN1CCC(CC1)(C(=O)N)NC2CCCC2
InChIInChI=1S/C12H23N3O/c1-15-8-6-12(7-9-15,11(13)16)14-10-4-2-3-5-10/h10,14H,2-9H2,1H3,(H2,13,16)
InChIKeyKSZPAAJYYPTYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide (CAS 1110717-78-6): Physicochemical Identity and Compound-Class Context for Procurement


4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide (CAS 1110717-78-6) is a synthetic piperidine-4-carboxamide derivative bearing a cyclopentylamino substituent at the 4-position and an N-methyl group on the piperidine ring [1]. With a molecular formula of C₁₂H₂₃N₃O and a molecular weight of 225.33 g/mol, it belongs to a compound class that has been investigated across multiple therapeutic target families, including CCR5 antagonism, sigma receptor modulation, VLA-4 integrin antagonism, and MALT1 protease inhibition [2]. It is catalogued by several reputable chemical suppliers (Enamine, AKSci, Leyan) as a research-grade building block, typically at ≥95% purity .

Why 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide Cannot Be Replaced by Simpler 4-Amino or 4-Alkylamino Piperidine-4-Carboxamide Analogs


Within the piperidine-4-carboxamide building-block family, simple substitution at the 4-amino position—from unsubstituted amino (–NH₂) through methylamino to isopropylamino—produces compounds of significantly lower molecular weight (157–185 g/mol) and distinct lipophilicity profiles that drive divergent pharmacokinetic and pharmacodynamic behaviour [1]. The cyclopentyl group on the target compound introduces a conformationally constrained, medium-sized cycloalkyl moiety that increases molecular complexity (MW 225.33 vs. 157.21 for the 4-amino analog) and modulates both LogP and topological polar surface area (TPSA) in ways that directly affect membrane permeability, protein binding, and target engagement [2]. Generic substitution with a smaller 4-alkylamino analog therefore risks altering the very property set—lipophilicity, steric bulk, conformational restriction—that makes this scaffold valuable for structure-activity relationship (SAR) exploration in medicinal chemistry programs [3].

Quantitative Differentiation Evidence: 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide vs. Closest 4-Amino and 4-Alkylamino Analogs


Molecular Weight and Lipophilicity: Cyclopentyl vs. Amino, Methylamino, and Isopropylamino Substituents Drive Physicochemical Property Differentiation

Among the 4-substituted piperidine-4-carboxamide building blocks, 4-(cyclopentylamino)-1-methylpiperidine-4-carboxamide possesses the highest molecular weight (225.33 g/mol) within the immediate analog series, exceeding the 4-amino analog (157.21 g/mol) by 68.12 Da, the 4-(methylamino) analog (157.21 g/mol) by 68.12 Da, and the 4-(isopropylamino) analog (185.27 g/mol) by 40.06 Da [1]. Its computed LogP of 0.4 (PubChem XLogP3) is lower than that of 4-amino-1-methylpiperidine-4-carboxamide (LogP = 0.68) despite the additional five-carbon cyclopentyl ring, while its topological polar surface area (TPSA = 58.4 Ų) is reduced relative to the 4-amino analog (PSA = 73.34 Ų), indicating a differentiated balance of lipophilicity and hydrogen-bonding capacity [1].

Physicochemical Profiling Medicinal Chemistry Scaffold Selection

Conformational Restriction: Cyclopentyl Ring Introduces Steric Constraint Absent in Linear Alkylamino Analogs

The cyclopentylamino substituent introduces a cyclic, conformationally restricted five-membered ring at the 4-amino position, in contrast to the freely rotating methyl and isopropyl groups of the 4-(methylamino) and 4-(isopropylamino) analogs [1]. This cyclopentyl ring imposes defined steric constraints and a limited set of low-energy conformations that can pre-organize the molecule for target binding. By comparison, the 4-(isopropylamino) analog (CAS 83783-48-6) features an acyclic branched alkyl group with greater conformational freedom, while the 4-(methylamino) analog (CAS 84100-51-6) presents minimal steric bulk .

Conformational Analysis Ligand Design SAR Exploration

Commercial Availability and Purity Specifications: Multi-Vendor Sourcing with Documented ≥95% Purity

4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide is stocked by multiple independent vendors including Enamine (EN300-110961), AKSci (6776DG), and Leyan (1293037), each specifying a minimum purity of 95% . The Enamine listing notes stock availability in both US and Ukraine with a lead time of 1–5 days . In contrast, the closest 4-amino analog (CAS 168818-63-1) is listed at 98% purity by Leyan, but with fewer multi-continent sourcing options identified . The 4-(isopropylamino) analog is primarily available from specialty chemical suppliers with less documented stock transparency [1].

Chemical Procurement Supply Chain Quality Specifications

Hydrogen-Bond Donor/Acceptor Profile: Cyclopentylamino Substitution Preserves HBD Count While Modulating TPSA Relative to Unsubstituted Amino Analog

The target compound retains two hydrogen-bond donors (HBD = 2, from the primary carboxamide –CONH₂) and three hydrogen-bond acceptors (HBA = 3) [1]. This HBD/HBA count is identical to that of the 4-amino analog (CAS 168818-63-1), which also features a primary amine (–NH₂, contributing 1 HBD) and a primary amide . However, the cyclopentylamino group converts one primary amine HBD into a secondary amine, which, combined with the reduced TPSA (58.4 vs. 73.34 Ų), is predicted to enhance passive membrane permeability according to established drug-likeness guidelines without altering the total HBD count [1].

Drug-likeness Permeability Prediction Medicinal Chemistry Design

Recommended Procurement and Application Scenarios for 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide Based on Differentiation Evidence


Medicinal Chemistry SAR Exploration of Piperidine-4-Carboxamide Scaffolds Requiring Conformational Restriction at the 4-Amino Position

When a medicinal chemistry program requires systematic exploration of steric and conformational effects at the 4-position of the piperidine-4-carboxamide core, this compound provides a conformationally constrained cyclopentyl ring that cannot be replicated by linear alkylamino analogs (methylamino, isopropylamino) . Its intermediate LogP (0.4) and reduced TPSA (58.4 Ų) make it particularly suitable for programs targeting intracellular or CNS-penetrant candidates where balanced lipophilicity is critical [1].

Building Block for CCR5 Antagonist or Sigma Receptor Ligand Lead Optimization Programs

Given that the piperidine-4-carboxamide scaffold has demonstrated activity across CCR5 antagonism (HIV-1 entry inhibition) and sigma receptor modulation, this cyclopentylamino-substituted variant offers a differentiated substitution pattern for lead optimization libraries . The cyclopentyl group introduces steric bulk and conformational restriction that may improve subtype selectivity within these target families, a hypothesis supported by SAR trends observed in published piperidine-4-carboxamide series [1].

Multi-Vendor Procurement for Hit-to-Lead and Lead Optimization Campaigns Requiring Supply-Chain Redundancy

With stock availability confirmed at Enamine (US and Ukraine), AKSci (California, USA), and Leyan (China), this compound offers robust multi-continent sourcing with consistent ≥95% purity specifications [1]. The documented 1–5 day lead time from Enamine supports rapid SAR iteration cycles, while multi-vendor redundancy mitigates supply disruption risk—a critical consideration for industrial drug discovery programs where compound availability directly impacts project timelines .

Computational Chemistry and in Silico Screening Libraries Requiring Diverse Physicochemical Property Coverage

For computational chemists constructing virtual screening libraries, this compound occupies a distinct region of physicochemical property space (MW = 225.33, LogP = 0.4, TPSA = 58.4 Ų, HBD = 2) relative to both smaller 4-amino/alkylamino analogs and larger, more lipophilic piperidine-4-carboxamide derivatives . Its inclusion in a screening collection increases the diversity of sampled property space, which is particularly valuable for fragment-based and scaffold-hopping approaches [1].

Quote Request

Request a Quote for 4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.